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Compound of Interest

Compound Name: 1-Benzyl-4-phenylpiperazine

Cat. No.: B182925 Get Quote

Executive Summary: This document provides a comprehensive technical overview of 1-
Benzyl-4-phenylpiperazine, a substituted piperazine derivative. It is intended for researchers,

scientists, and professionals in drug development. The guide covers the core physicochemical

properties, a plausible synthetic route, and projected pharmacological and metabolic profiles

based on data from structurally related compounds. Due to a notable scarcity of specific

experimental data for 1-Benzyl-4-phenylpiperazine in scientific literature, this guide

contextualizes its potential characteristics by referencing the broader class of phenylpiperazine

and benzylpiperazine analogues. All quantitative data is presented in structured tables, and key

processes are visualized using diagrams to ensure clarity.

Physicochemical Properties
1-Benzyl-4-phenylpiperazine is a chemical compound belonging to the piperazine class. Its

fundamental properties have been compiled from established chemical databases.

Table 1: Core Chemical and Physical Properties of 1-Benzyl-4-phenylpiperazine
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Property Value Source

IUPAC Name 1-benzyl-4-phenylpiperazine

Molecular Formula C₁₇H₂₀N₂

Molecular Weight 252.35 g/mol

CAS Number 3074-46-2

Canonical SMILES
C1CN(CCN1C2=CC=CC=C2)

CC3=CC=CC=C3

InChIKey
VEJWDLHOLWGRLH-

UHFFFAOYSA-N

Monoisotopic Mass 252.162648646 Da

Synthesis and Characterization
While specific literature detailing the synthesis of 1-Benzyl-4-phenylpiperazine is limited, a

standard and effective method for creating such N-substituted piperazines is through direct N-

alkylation.

General Synthetic Approach
The synthesis can be achieved by the direct N-alkylation of 1-phenylpiperazine with a benzyl

halide, such as benzyl chloride or benzyl bromide.[1] The reaction is typically carried out in a

suitable solvent like dichloromethane in the presence of a non-nucleophilic base, such as

triethylamine, to neutralize the acid formed during the reaction.[1]
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Caption: General workflow for the synthesis of 1-Benzyl-4-phenylpiperazine.

Analytical Characterization Methods
For the identification and characterization of piperazine derivatives, several analytical

techniques are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for identifying the

parent compound and its metabolites in biological samples like urine.[2] The sample typically

undergoes hydrolysis, extraction, and derivatization (e.g., acetylation) before analysis.[2]

Thin-Layer Chromatography (TLC): A screening technique used for the separation and

preliminary identification of piperazine compounds. Visualization is often achieved using an

acidified iodoplatinate solution.[3]

Projected Pharmacology
Disclaimer: Specific pharmacological data for 1-Benzyl-4-phenylpiperazine is not readily

available. The following information is based on the known activities of the broader class of

piperazine derivatives, which are primarily central nervous system stimulants.[4][5]

Predicted Mechanism of Action
Piperazine derivatives typically function as monoamine releasing agents and reuptake

inhibitors, potentiating neurotransmission of dopamine, norepinephrine, and serotonin.[4] This

action is achieved by reversing the direction of monoamine transporters (DAT, NET, and

SERT), causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic

cleft.[6] The benzylpiperazine (BZP) class, for instance, often shows a greater effect on

dopamine and norepinephrine systems, while phenylpiperazine analogues can have more

pronounced serotonergic activity.[5][7]
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Caption: Projected mechanism of action as a monoamine releasing agent.

Receptor Binding Profile
A comprehensive receptor binding profile for 1-Benzyl-4-phenylpiperazine is not available.

However, related N-phenylpiperazine derivatives are known to bind to α-adrenergic and

serotonergic receptors.[8][9] For context, the binding affinities of some related compounds are

presented below.

Table 2: Receptor Binding Affinities of Structurally Related Piperazine Analogs
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Compound Receptor Ki (nM) Source

N-benzyl-4-(2-

diphenyl)-1-

piperazinehexanamid

e

Human 5-HT₇ 0.8 [10]

Human 5-HT₁ₐ 503 [10]

Human D₂ 161 [10]

1-Phenylpiperazine Rat 5-HT₁ₐ 380

Metabolism and Toxicology
Projected Metabolic Pathways
The metabolism of piperazine-based drugs is primarily handled by the cytochrome P450 (CYP)

enzyme system in the liver.[11] For benzylpiperazine (BZP), the main metabolic pathways

involve hydroxylation of the aromatic rings and N-dealkylation, catalyzed by enzymes such as

CYP2D6, CYP1A2, and CYP3A4.[4][7][12] The resulting metabolites can then undergo Phase

II conjugation (e.g., glucuronidation or sulfation) before excretion.[11]

1-Benzyl-4-phenylpiperazine Phase I Metabolism
(Oxidation, Hydroxylation)

CYP450 Enzymes
(e.g., CYP2D6, CYP3A4) Hydroxylated Metabolites Phase II Metabolism

(Glucuronidation, Sulfation)
Conjugated Metabolites

(Excreted in Urine)

Click to download full resolution via product page

Caption: A generalized metabolic pathway for piperazine derivatives.

Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 1-Benzyl-4-phenylpiperazine is associated with several hazards.

Table 3: GHS Hazard Classification for 1-Benzyl-4-phenylpiperazine
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Hazard Code Hazard Statement Class

H302 Harmful if swallowed Acute toxicity, oral

H315 Causes skin irritation Skin corrosion/irritation

H318 Causes serious eye damage
Serious eye damage/eye

irritation

Source:[13]

Clinical toxicological data is unavailable. For related piperazine stimulants, adverse effects are

typically sympathomimetic, including agitation, anxiety, palpitations, confusion, and seizures.[4]

[7]

Representative Experimental Protocols
The following protocols are representative of methods used to characterize piperazine

derivatives and can be adapted for the study of 1-Benzyl-4-phenylpiperazine.

Protocol: Radioligand Receptor Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of ligands

for specific receptors, such as the 5-HT₇ receptor.[10]

Membrane Preparation: Prepare membrane homogenates from cells expressing the receptor

of interest (e.g., HEK293 cells with cloned human 5-HT₇ receptors).

Incubation: Incubate a small amount of membrane protein (e.g., 5 µg) in a binding buffer

(e.g., 50 mmol/L Tris-HCl, 4 mmol/L MgCl₂) with a specific radioligand (e.g., [³H]-SB-269970).

Competition: Perform incubations with increasing concentrations of the test compound (1-
Benzyl-4-phenylpiperazine) to displace the radioligand.

Nonspecific Binding: Determine nonspecific binding in parallel incubations using a high

concentration of a known non-radiolabeled ligand (e.g., 25 µmol/L clozapine).[10]
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Separation: After incubation (e.g., 60 min at 37°C), rapidly filter the samples through glass

fiber filters to separate bound from free radioligand.

Quantification: Wash the filters, and quantify the bound radioactivity using liquid scintillation

counting.

Data Analysis: Calculate the Ki (inhibitory constant) value by nonlinear regression analysis of

the competition binding curves using the Cheng-Prusoff equation.
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Caption: Experimental workflow for a radioligand receptor binding assay.

Protocol: In Vitro CYP Inhibition Assay
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This protocol is based on methods used to assess the potential of piperazine compounds to

inhibit major Cytochrome P450 isoenzymes.[4][12]

System Preparation: Use pooled human liver microsomes as the source of CYP enzymes.

Incubation Mixture: Prepare an incubation mixture containing microsomes, a specific probe

substrate for the CYP isoenzyme of interest (e.g., dextromethorphan for CYP2D6), and the

necessary cofactor (NADPH).[4]

Inhibition Test: Add varying concentrations of the test compound (1-Benzyl-4-
phenylpiperazine) to the incubation mixture.

Controls: Run parallel incubations: a negative control (no inhibitor) and a positive control (a

known potent inhibitor for that isoenzyme, e.g., quinidine for CYP2D6).[12]

Reaction: Initiate the metabolic reaction by adding NADPH and incubate at 37°C for a

defined period.

Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-

MS/MS to quantify the formation of the metabolite from the probe substrate.

Data Analysis: Determine the percent inhibition of enzyme activity caused by the test

compound relative to the negative control. Calculate the IC₅₀ value.

Conclusion
1-Benzyl-4-phenylpiperazine is a defined chemical entity with known physicochemical

properties. However, there is a significant lack of published experimental data regarding its

specific synthesis, pharmacology, metabolism, and toxicology. Based on its structural similarity

to other benzyl- and phenylpiperazine derivatives, it is projected to act as a central nervous

system stimulant by modulating monoamine neurotransmitter systems. The provided synthesis

and analytical protocols offer a framework for future research, which is essential to fully

elucidate the compound's pharmacological profile and to accurately assess its potential for

therapeutic applications or abuse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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